

comparative study Gramicidin S and Gramicidin D

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Compound Focus: Gramicidin S

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Gramicidin S vs. Gramicidin D: At a Glance

The table below summarizes the fundamental differences between these two distinct peptides.

Feature	Gramicidin S (GS)	Gramicidin D (GD)
Chemical Structure	Cyclic decapeptide; [cyclo(Va ^l -Orn-Leu-D-Phe-Pro) ₂] [1] [2]	Heterogeneous mixture of linear pentadecapeptides (A, B, and C) with 15 alternating D- and L-amino acids [3] [4] [5]
Primary Mechanism of Action	Disruption of lipid bilayer integrity, leading to membrane permeabilization and cell death [1]	Formation of cation-selective channels within the lipid bilayer, dissipating ion gradients and halting ATP production [3] [4]
Antibacterial Spectrum	Broad-spectrum; active against Gram-positive bacteria and, under certain conditions (liquid assays), Gram-negative bacteria and fungi [6] [1]	Primarily effective against Gram-positive bacteria; some activity against select Gram-negative species [3] [4] [5]
Clinical Applications	Topical use (historical); current research for systemic antibiotics and antiviral	Topical antibiotics (skin infections, ophthalmic solutions) often in

Feature	Gramicidin S (GS)	Gramicidin D (GD)
	repurposing [7] [2]	combination with neomycin and polymyxin B [3] [4]
Key Toxicity Concern	Significant hemolytic activity, limiting systemic use [8] [1]	Highly hemolytic; too toxic for internal administration [3] [4]
Current Research Focus	Derivative synthesis to enhance spectrum (against Gram-negative ESKAPE pathogens) and reduce hemolysis [7]	Repurposing for antiviral activity (e.g., against SARS-CoV-2) [2]

Detailed Experimental Data and Protocols

For researchers looking to validate or build upon existing work, here is a summary of key experimental findings and methodologies.

Antimicrobial Activity and Toxicity Profiles

Recent research on **Gramicidin S** has focused on modifying its structure to improve its therapeutic index (TI). The following data from a 2025 study highlights the performance of novel GS analogues against multidrug-resistant Gram-negative pathogens [7].

Table: Activity of Gramicidin S Analogues Against ESKAPE Pathogens and Human Cells [7]

Peptide	MIC against <i>E. coli</i> (µg/mL)	MIC against <i>K. pneumoniae</i> (µg/mL)	MIC against <i>P. aeruginosa</i> (µg/mL)	HC ₅₀ (Hemolysis, µg/mL)	Therapeutic Index (TI) vs <i>E. coli</i>
Gramicidin S (GS)	32	128	128	12.34	0.38
Peptide 8	8	16	32	32.81	4.10

Peptide	MIC against <i>E. coli</i> (µg/mL)	MIC against <i>K. pneumoniae</i> (µg/mL)	MIC against <i>P. aeruginosa</i> (µg/mL)	HC ₅₀ (Hemolysis, µg/mL)	Therapeutic Index (TI) vs <i>E. coli</i>
Peptide 9	16	16	32	39.21	2.45
Peptide 19	16	32	16	31.88	1.99

Experimental Protocol:

- **Synthesis:** Peptides were synthesized using **Fmoc-based solid-phase peptide synthesis** with targeted substitutions to enhance cationicity and modulate hydrophobicity [7].
- **Antimicrobial Assay: Minimum Inhibitory Concentrations (MICs)** were determined against standard Gram-negative and Gram-positive bacterial strains using standard broth microdilution methods [7].
- **Hemotoxicity: Hemolytic activity (HC₅₀)** was evaluated by incubating peptides with human red blood cells and measuring hemoglobin release [7].
- **Nephrotoxicity Screening: In vitro cytotoxicity** was assessed using HEK-293 (human embryonic kidney) cells [7].

Antiviral Research and Assays

Both **Gramicidin S** and D have shown potential for repurposing as antiviral agents, particularly against SARS-CoV-2 [2].

Table: Antiviral Activity Against SARS-CoV-2 in Vero Cells [2]

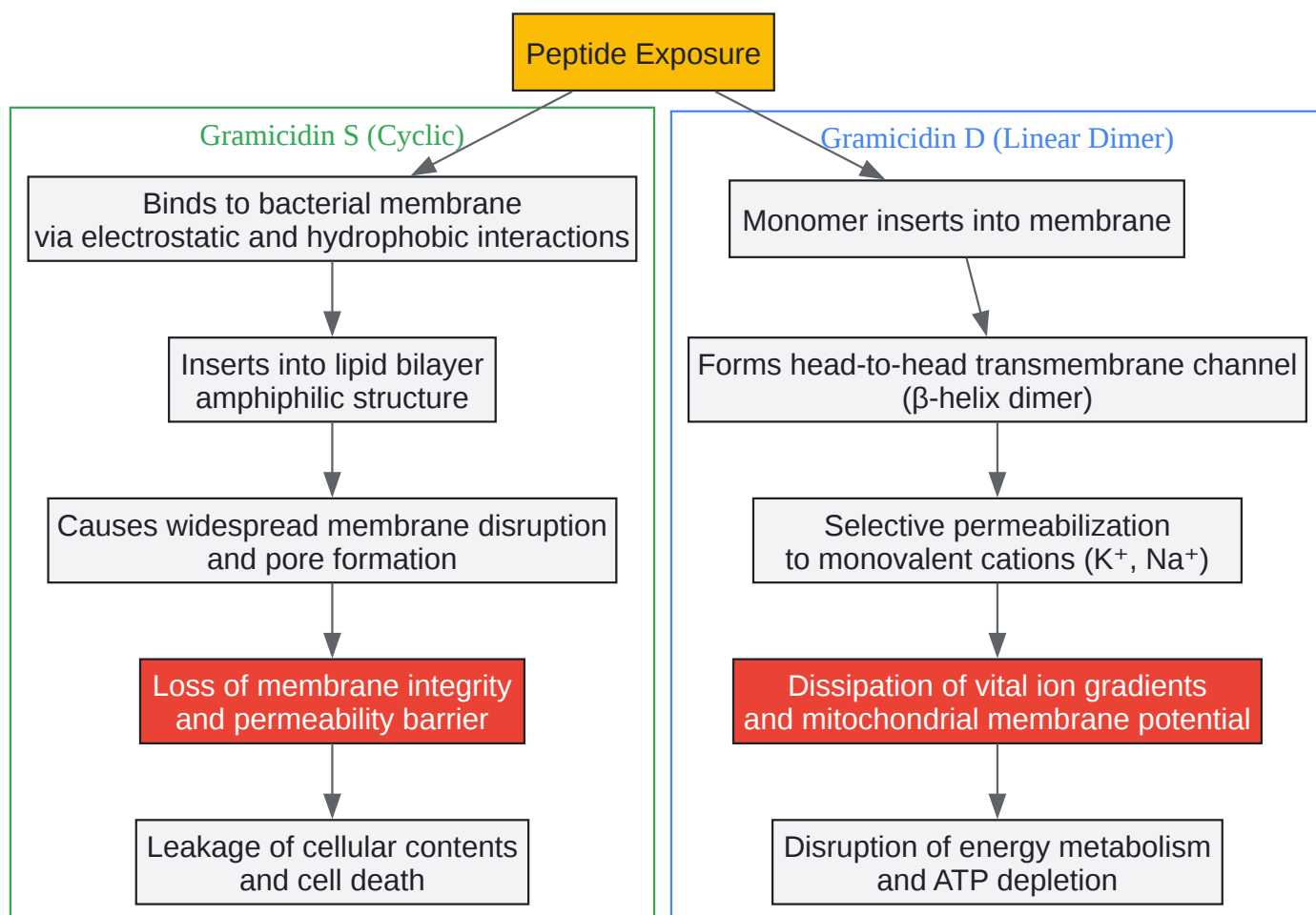
Peptide	EC ₅₀ (Antiviral Activity)	Cytotoxicity (CC ₅₀)	Key Findings
Gramicidin S	1.571 µg	>5 µg (≈80% cell survival at 5µg)	99% viral reduction at 24 hours post-infection; disrupts viral envelope and modulates host cell proteins.
Gramicidin D	Not explicitly stated in source	Not explicitly stated in source	Mechanism involves disruption of the viral lipid envelope [2].

Experimental Protocol:

- **Cell Viability (MTT Assay):** Cytotoxicity was determined by treating Vero cells with peptides and measuring cell survival with MTT reagent [2].
- **Antiviral Assay (RT-qPCR):** SARS-CoV-2 viral particles were quantified using **RT-qPCR**. Peptides were incubated with the virus before infecting Vero cells to determine the effective concentration that reduces viral load by 50% (EC₅₀) [2].
- **Proteomic Analysis (iTRAQ):** **Quantitative proteomics** identified differentially expressed proteins in infected and peptide-treated cells, revealing effects on viral protein expression and host cell metabolic pathways [2].

Mechanisms of Action: A Visual Workflow

The distinct structures of **Gramicidin S** and D lead to different mechanisms of membrane disruption, as illustrated below.



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Key Research Implications

- **For Gramicidin S:** The primary research direction is **structure-activity relationship (SAR) studies** to reduce hemolysis while retaining or broadening antimicrobial potency. Strategies include incorporating non-proteinogenic amino acids and fine-tuning the balance between cationicity and hydrophobicity [7] [8].
- **For Gramicidin D:** Its well-characterized channel-forming mechanism continues to make it a **model system for studying membrane protein biophysics**. Recent exploration into its antiviral activity suggests potential for repurposing [2].

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